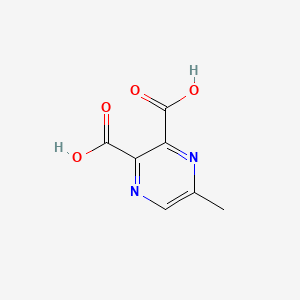

5-Methylpyrazine-2,3-dicarboxylic acid

Description

Properties

IUPAC Name |

5-methylpyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-3-2-8-4(6(10)11)5(9-3)7(12)13/h2H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVGGGCOTVOOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203708 | |

| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-60-8 | |

| Record name | 5-Methyl-2,3-pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5521-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrazine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-Methylpyrazine-2,3-dicarboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrazine-2,3-dicarboxylic Acid

Executive Summary

5-Methylpyrazine-2,3-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile building block for more complex molecules. Its rigid, planar structure and the presence of multiple coordination sites (two carboxylic acid groups and two nitrogen atoms) make it an important precursor for synthesizing pharmaceutical intermediates and metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the prevailing synthetic methodologies and detailed characterization techniques for this compound, tailored for researchers and professionals in chemical and pharmaceutical development. We will explore the mechanistic rationale behind the primary synthetic route—oxidation of 2,3,5-trimethylpyrazine—and present a self-validating protocol for its synthesis and purification. Furthermore, a complete workflow for structural elucidation using modern spectroscopic and chromatographic techniques is detailed, ensuring scientific integrity and reproducibility.

Introduction: The Chemical Significance of Pyrazine Dicarboxylates

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds found in nature and are crucial components in the flavor and aroma industry.[1][2] In the realm of drug development, the pyrazine scaffold is a privileged structure, appearing in numerous therapeutic agents. The addition of carboxylic acid functional groups, as in 5-Methylpyrazine-2,3-dicarboxylic acid, dramatically expands its utility. These acidic moieties serve as handles for further chemical modification, such as amidation or esterification, and are excellent ligands for coordinating with metal ions.[3]

The title compound is a key intermediate in the synthesis of various high-value chemicals. For instance, its decarboxylated analogue, 5-methylpyrazine-2-carboxylic acid, is a critical intermediate for the antidiabetic drug glipizide and the lipid-lowering agent acipimox.[4][5][6] Understanding the efficient synthesis and rigorous characterization of 5-Methylpyrazine-2,3-dicarboxylic acid is therefore fundamental for advancements in these areas.

Synthesis of 5-Methylpyrazine-2,3-dicarboxylic Acid

The most common and industrially scalable approach to synthesizing 5-Methylpyrazine-2,3-dicarboxylic acid involves the selective oxidation of the methyl groups at the C2 and C3 positions of a 2,3,5-trimethylpyrazine precursor.

Primary Synthetic Route: Oxidation of 2,3,5-Trimethylpyrazine

The core of this synthesis is the robust oxidation of the two adjacent methyl groups on the pyrazine ring to carboxylic acids, while leaving the C5-methyl group intact. Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) in a neutral or slightly alkaline aqueous solution is the oxidant of choice due to its high reactivity, cost-effectiveness, and well-understood reaction mechanism.

Causality of Experimental Design:

-

Choice of Oxidant: Potassium permanganate is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction proceeds via a radical mechanism, where the permanganate abstracts a benzylic proton, followed by further oxidation.

-

Reaction Control: The primary challenge is preventing the over-oxidation of the third methyl group at the C5 position. This is controlled by careful stoichiometric management of the oxidant. Using a molar ratio of approximately 4 moles of KMnO₄ for every 1 mole of 2,3,5-trimethylpyrazine favors the di-oxidation. A significant excess of KMnO₄ would lead to the formation of pyrazine-2,3,5-tricarboxylic acid.[7]

-

Work-up Procedure: The reaction produces manganese dioxide (MnO₂), a solid byproduct that must be removed by filtration. The desired product initially exists as its dipotassium salt in the aqueous filtrate. Acidification is a critical subsequent step; it protonates the carboxylate anions, causing the significantly less soluble dicarboxylic acid to precipitate out of the solution, enabling its isolation.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials and Equipment:

-

2,3,5-Trimethylpyrazine (1.0 eq)

-

Potassium permanganate (KMnO₄) (4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle, dropping funnel

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,3,5-trimethylpyrazine (1.0 eq) and deionized water (approx. 20 mL per gram of starting material).

-

Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (4.0 eq) in deionized water (approx. 40 mL per gram of KMnO₄). This solution may need to be warmed gently to fully dissolve.

-

Oxidation: Heat the flask containing the trimethylpyrazine solution to 80-90 °C. Slowly add the KMnO₄ solution from the dropping funnel over a period of 2-3 hours. The addition is exothermic; maintain the reaction temperature below 100 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 90-95 °C for an additional 2-4 hours or until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of MnO₂ will form.

-

Work-up (Part 1 - Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the MnO₂ solid. Wash the filter cake with a small amount of hot water to ensure all the product salt is collected in the filtrate.

-

Work-up (Part 2 - Acidification): Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated HCl while stirring until the pH of the solution reaches ~2. A white or off-white precipitate of 5-Methylpyrazine-2,3-dicarboxylic acid will form.

-

Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and dry it in a vacuum oven at 60-70 °C.

-

Purification: The crude product can be further purified by recrystallization from hot water.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized 5-Methylpyrazine-2,3-dicarboxylic acid. This workflow serves as a self-validating system where data from each analysis must be consistent with the proposed structure.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for 5-Methylpyrazine-2,3-dicarboxylic acid (MW: 182.14 g/mol ).[8]

| Technique | Parameter | Expected Result / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~8.9 ppm (s, 1H), ~2.8 ppm (s, 3H), >10 ppm (br s, 2H) | Aromatic proton (C6-H), methyl protons (C5-CH₃), and carboxylic acid protons. The simplicity confirms the substitution pattern. |

| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (2C), ~155-160 ppm (1C), ~140-150 ppm (2C), ~135 ppm (1C), ~22 ppm (1C) | Carboxylic carbons, C5 (attached to CH₃), C2 & C3 (attached to COOH), C6, and the methyl carbon. |

| FT-IR | Wavenumber (cm⁻¹) | 3300-2500 (very broad), ~1700 (strong, sharp), ~1550, ~1400 | O-H stretch of carboxylic acid dimer, C=O stretch, and pyrazine ring C=N/C=C stretches.[9][10][11] |

| Mass Spec (ESI+) | m/z | 183.04 [M+H]⁺ | Confirms the molecular weight of the compound. |

| HPLC (RP) | Retention Time | Single sharp peak | Indicates high purity of the isolated compound. A method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier is suitable.[8] |

Rationale for Characterization Choices

-

NMR (¹H and ¹³C): Provides the fundamental carbon-hydrogen framework of the molecule. The number of signals, their splitting patterns (or lack thereof, in this case), and chemical shifts are definitive for confirming the precise arrangement of atoms.[1][12]

-

FT-IR Spectroscopy: This is a rapid and effective method to confirm the presence of key functional groups, particularly the very characteristic broad O-H and sharp C=O stretches of the carboxylic acid moieties.[10]

-

Mass Spectrometry: Unambiguously determines the molecular weight of the compound, providing the highest level of confidence in its identity. Fragmentation patterns can offer further structural clues.[12][13]

-

HPLC: While spectroscopic methods confirm structure, chromatography is the gold standard for assessing purity, a critical parameter for any chemical used in further research or development.[8]

Safety, Handling, and Applications

Safety: 5-Methylpyrazine-2,3-dicarboxylic acid should be handled with standard laboratory precautions, including the use of safety glasses, gloves, and a lab coat. As a dicarboxylic acid, it is corrosive and can cause eye damage.[3] The synthesis involves strong oxidants and acids, which require careful handling in a well-ventilated fume hood.

Applications: The primary application of 5-Methylpyrazine-2,3-dicarboxylic acid is as a specialized chemical intermediate. Its structure is pre-organized for use in:

-

Pharmaceutical Synthesis: As a precursor to more complex active pharmaceutical ingredients (APIs).

-

Materials Science: As an organic linker for the construction of novel Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.[3]

References

-

Ahmad, M., Hameed, S., Tahir, M. N., Israr, M., Anwar, M., Shah, M. A., Khan, S. A., & Din, G. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. Available at: [Link]

- CN1155581C. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.

- CN108017586A. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. Google Patents.

-

Hameed, S. et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. PubMed. Available at: [Link]

-

Vergara, F. et al. (2012). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

-

Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. Available at: [Link]

-

He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

-

SIELC Technologies. (n.d.). 5-Methylpyrazine-2,3-dicarboxylic acid. Sielc.com. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 2-Pyrazinecarbonitrile, 5-Methyl. Pipzine.com. Available at: [Link]

-

Lang, R., et al. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. ACS Publications. Available at: [Link]

-

NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST WebBook. Available at: [Link]

-

MDPI. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. MDPI.com. Available at: [Link]

-

Cerny, C., & Grosch, W. (1994). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Datapdf.com. Available at: [Link]

-

Global Substance Registration System. (n.d.). 5-METHYL-2-PYRAZINECARBOXYLIC ACID. Gsrs.ncats.nih.gov. Available at: [Link]

-

ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid... ResearchGate.net. Available at: [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilarispublisher.com. Available at: [Link]

-

ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate.net. Available at: [Link]

Sources

- 1. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. 5-甲基-2-吡嗪羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 5-Methyl-2-pyrazinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 8. 5-Methylpyrazine-2,3-dicarboxylic acid | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Methylpyrazine-5-carboxylic acid [webbook.nist.gov]

properties and uses of 5-Methylpyrazine-2,3-dicarboxylic acid

An In-depth Technical Guide to 5-Methylpyrazine-2,3-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 5-Methylpyrazine-2,3-dicarboxylic acid (CAS 5521-60-8), a key heterocyclic organic intermediate. While not an end-product in itself, this compound is a critical precursor in the synthesis of valuable pharmaceutical intermediates, most notably 5-methylpyrazine-2-carboxylic acid. This document details the chemical and physical properties, provides a field-proven synthesis protocol derived from authoritative sources, explores its primary application as a transient intermediate, and outlines essential safety and handling procedures. The guide is intended for researchers, process chemists, and drug development professionals who require a deep technical understanding of this molecule and its role in synthetic chemistry.

Introduction and Core Concepts

5-Methylpyrazine-2,3-dicarboxylic acid is a substituted pyrazine derivative characterized by a central pyrazine ring with a methyl group at position 5 and two carboxylic acid functional groups at the adjacent 2 and 3 positions. Its chemical structure makes it an important, albeit often unisolated, intermediate. The primary utility of this molecule stems from its designed instability under certain conditions; it is synthesized specifically to undergo a facile thermal decarboxylation, losing one of its carboxyl groups to form the therapeutically significant 5-methylpyrazine-2-carboxylic acid. Understanding this molecule is therefore key to controlling the synthesis of its valuable downstream products.

Physicochemical and Structural Properties

A summary of the known physical and chemical properties of 5-Methylpyrazine-2,3-dicarboxylic acid is presented below. It is critical to distinguish this compound from its monocarboxylic acid derivative, as many commercial databases incorrectly assign properties.

| Property | Value | Reference / Source |

| CAS Number | 5521-60-8 | [1] |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.14 g/mol | Calculated |

| IUPAC Name | 5-methylpyrazine-2,3-dicarboxylic acid | IUPAC Nomenclature |

| Synonyms | 5-methyl-2,3-pyrazinedicarboxylic acid, 2-Methyl-5,6-pyrazinedicarboxylic acid | [1], [2] |

| Appearance | Solid | [1] |

| Melting Point | Crude: 155-160 °C (dec.) Purified: 175 °C (dec.) | [2] |

| Purity (Typical) | 95% | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Structural Diagram

Caption: Molecular Structure of 5-Methylpyrazine-2,3-dicarboxylic acid.

Synthesis and Isolation

The most reliable and well-documented method for preparing 5-Methylpyrazine-2,3-dicarboxylic acid is through the potassium permanganate oxidation of 2-methylquinoxaline. The following protocol is adapted from a procedure in Organic Syntheses, a highly trusted source for reproducible chemical methods, which explicitly states its applicability for this specific compound.[2]

Experimental Protocol: Oxidation of 2-Methylquinoxaline

Causality: This synthesis leverages the robust oxidative power of potassium permanganate (KMnO₄) to cleave the benzene ring of the quinoxaline system, converting it into two carboxyl groups. The pyrazine ring is stable to these conditions. The methyl group on the starting material is retained on the final pyrazine ring.

Caption: Workflow for the synthesis of 5-Methylpyrazine-2,3-dicarboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a large round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 2-methylquinoxaline.

-

Permanganate Solution Preparation: In a separate, large beaker, prepare a solution of potassium permanganate in water. The process can be expedited by using hot water (90–100 °C) to dissolve the KMnO₄.[2]

-

Oxidation: Heat the 2-methylquinoxaline mixture to reflux. Slowly and carefully add the hot potassium permanganate solution to the refluxing mixture. The rate of addition should be controlled to maintain a steady reflux. The reaction is highly exothermic. Continue refluxing with stirring until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Quenching and Filtration: Cool the reaction mixture. Filter the mixture to remove the brown manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake thoroughly with hot water to recover any adsorbed product. Combine the filtrates.

-

Concentration: Concentrate the combined filtrate under reduced pressure to a smaller volume.

-

Acidification and Isolation: Cautiously add concentrated hydrochloric acid (HCl) to the swirled or stirred solution.[2] This will protonate the carboxylate salt and precipitate the crude dicarboxylic acid along with potassium chloride. Continue evaporation under reduced pressure until a moist solid cake remains.

-

Purification: The crude acid is purified by extraction with boiling acetone, which dissolves the organic product while leaving the inorganic salts (KCl) behind.[2] The acetone extracts are combined and evaporated to yield the crude product (m.p. 155–160 °C, with decomposition).[2]

-

Recrystallization: For higher purity, the crude product can be recrystallized from a minimal amount of hot water. This yields the pure 2-methyl-5,6-pyrazinedicarboxylic acid (m.p. 175 °C, with decomposition).[2]

Core Application: Intermediate for Decarboxylation

The sole significant industrial and research application of 5-Methylpyrazine-2,3-dicarboxylic acid is its role as a precursor to 5-methylpyrazine-2-carboxylic acid. This transformation is achieved through a selective decarboxylation reaction.

Mechanism of Decarboxylation

The presence of a nitrogen atom in the pyrazine ring at the alpha-position to a carboxyl group significantly facilitates decarboxylation upon heating.[3] The reaction proceeds through a zwitterionic intermediate, where the ring nitrogen is protonated and the adjacent carboxyl group is deprotonated. This arrangement stabilizes the negative charge that develops on the ring as the C-C bond breaks and CO₂ is eliminated.

Caption: Decarboxylation of the title compound to its monocarboxylic acid derivative.

Industrial Relevance

This decarboxylation is a key step in a multi-stage synthesis. For example, in a process starting from o-phenylenediamine and pyruvic aldehyde, the resulting 3-methyl benzopyrazine is oxidized to form the potassium salt of 5-methylpyrazine-2,3-dicarboxylic acid.[1] This intermediate is then acidified and heated, causing it to decarboxylate in situ to yield the desired 5-methylpyrazine-2-carboxylic acid, which is then extracted.[1] This monocarboxylic acid is a vital building block for pharmaceuticals such as the antidiabetic drug Glipizide and the lipid-lowering agent Acipimox.

Safety and Handling

Based on supplier safety data, 5-Methylpyrazine-2,3-dicarboxylic acid is classified as an irritant.[1] Adherence to standard laboratory safety protocols is mandatory.

| Hazard Type | GHS Classification and Precautionary Statements |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[1]

Conclusion and Future Outlook

5-Methylpyrazine-2,3-dicarboxylic acid serves a single but vital role as a chemical intermediate. Its synthesis via the oxidation of 2-methylquinoxaline is well-established, and its primary value lies in its controlled decomposition to 5-methylpyrazine-2-carboxylic acid. While there are no known direct applications for the dicarboxylic acid, its importance in the pharmaceutical supply chain is undeniable. Future research could explore if the dicarboxylic acid itself possesses any unique chelating properties or biological activities, but for now, its identity is inextricably linked to the high-value products derived from its decarboxylation. Comprehensive spectral characterization data (NMR, MS, IR) is notably absent from public literature, representing a data gap that could be filled by future academic or industrial research.

References

-

Jones, R. G., & McLaughlin, K. C. (1953). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 33, 82. Coll. Vol. 4, p.824 (1963).

-

Sigma-Aldrich. (n.d.). 5-Methylpyrazine-2,3-dicarboxylic acid. Product Page.

-

Google Patents. (2003). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.

Sources

5-Methylpyrazine-2,3-dicarboxylic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure of 5-Methylpyrazine-2,3-dicarboxylic Acid

Executive Summary

5-Methylpyrazine-2,3-dicarboxylic acid is a heterocyclic organic compound whose significance extends beyond its basic chemical identity into the advanced realms of crystal engineering and supramolecular chemistry. While many pyrazine derivatives are explored as intermediates in pharmaceuticals, this particular diacid presents a masterclass in complex, non-covalent interactions. Its crystal structure, meticulously determined through single-crystal X-ray diffraction, reveals a fascinating and rare architecture. The molecule crystallizes in a chiral space group from an achiral composition, forming a two-dimensional Kagomé lattice. This intricate arrangement is primarily stabilized by an unusual O−H···N trimer synthon involving three symmetry-independent molecules, a feature that offers profound insights into the principles of molecular self-assembly.

This technical guide provides an in-depth exploration of the synthesis, crystallization, and detailed structural analysis of 5-methylpyrazine-2,3-dicarboxylic acid. It is designed for researchers, materials scientists, and drug development professionals who require a deep understanding of molecular conformation, intermolecular forces, and the design of crystalline materials. By explaining the causality behind experimental protocols and structural outcomes, this document serves as both a reference and a guide to the principles of modern crystallography.

PART 1: Introduction to 5-Methylpyrazine-2,3-dicarboxylic Acid

Pyrazine-based molecules are fundamental building blocks in various chemical fields, notable for their roles in flavor chemistry, pharmaceuticals, and as ligands in coordination chemistry.[1] The addition of carboxylic acid functional groups dramatically increases their utility, particularly in the construction of hydrogen-bonded networks and metal-organic frameworks (MOFs).[2][3] 5-Methylpyrazine-2,3-dicarboxylic acid is a dissymmetric molecule, meaning the substitution pattern lowers its symmetry. This inherent asymmetry is a key factor that precludes simple, predictable packing arrangements and instead gives rise to the complex and elegant crystal structure detailed herein.[4]

The study of this compound is particularly authoritative for understanding how subtle molecular features dictate large-scale supramolecular organization, offering a valuable case study for the rational design of functional crystalline materials.

Chemical Identity and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-Methylpyrazine-2,3-dicarboxylic acid | N/A |

| CAS Number | 5521-60-8 | [5] |

| Molecular Formula | C₇H₆N₂O₄ | [5] |

| Molecular Weight | 182.14 g/mol | [5] |

| Appearance | Crystalline solid (Hexagonal or Diamond-shaped crystals) | [4] |

| Synonyms | 2,3-Pyrazinedicarboxylic acid, 5-methyl- | [5] |

PART 2: Synthesis and Crystallization

The successful analysis of a crystal structure is critically dependent on the quality of the single crystals, which in turn relies on the purity of the synthesized compound and the precise control of crystallization conditions.

Synthesis Protocol

The synthesis of 5-methylpyrazine-2,3-dicarboxylic acid (1) is achieved through the oxidation of a suitable precursor. The protocol described in the supporting information of the primary structural study provides a reliable pathway.[6]

Experimental Methodology:

-

Precursor Selection: The synthesis starts with 2,3-dicyano-5-methylpyrazine. The cyano groups are excellent precursors to carboxylic acids via hydrolysis.

-

Hydrolysis: The 2,3-dicyano-5-methylpyrazine is subjected to strong acidic hydrolysis. A common and effective method involves heating the compound in a concentrated aqueous acid solution (e.g., 50% v/v sulfuric acid).

-

Causality: The strong acid protonates the nitrogen atoms of the nitrile groups, rendering the carbon atoms highly electrophilic and susceptible to nucleophilic attack by water. The high temperature provides the necessary activation energy to drive the hydrolysis of the stable nitrile triple bond to completion, proceeding through an amide intermediate.

-

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material.[7]

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, which typically causes the dicarboxylic acid product to precipitate due to its lower solubility in the cold acidic medium. The crude product is collected by filtration.

-

Recrystallization: The product is then purified by recrystallization from water. This step is crucial for removing any unreacted starting material or side products, yielding the high-purity compound necessary for growing diffraction-quality single crystals.[4]

Caption: Workflow for the synthesis of 5-methylpyrazine-2,3-dicarboxylic acid.

Crystallization for Single-Crystal X-ray Diffraction

The formation of single crystals suitable for X-ray diffraction is an art that balances thermodynamics and kinetics. For 5-methylpyrazine-2,3-dicarboxylic acid, a straightforward yet effective method was employed.

Protocol:

-

Method: Slow evaporation.

-

Solvent: Deionized water.

-

Procedure: A saturated solution of the purified diacid in water is prepared at an elevated temperature. The solution is filtered while hot to remove any particulate matter and then allowed to cool slowly to room temperature. The container is loosely covered to permit slow evaporation of the solvent over several days.

-

Outcome: This method yields well-formed hexagonal and diamond-shaped crystals.[4]

-

Causality: Water is an ideal solvent due to the molecule's ability to form multiple hydrogen bonds with water through its carboxylic acid groups and pyrazine nitrogen atoms. Slow evaporation ensures that the rate of crystal nucleation is low and the rate of growth is dominant, allowing large, well-ordered single crystals to form. The presence of multiple crystal morphologies (hexagonal and diamond) suggests a delicate energetic balance between different crystal faces during growth, though both forms were found to possess the same internal crystal structure.[4]

-

PART 3: Crystal Structure Analysis

The definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).

Methodology: Single-Crystal X-ray Diffraction

The SC-XRD workflow involves a series of precise steps to move from a physical crystal to a refined structural model.

Caption: Generalized experimental workflow for SC-XRD analysis.

Crystallographic Data Summary

The crystallographic analysis of 5-methylpyrazine-2,3-dicarboxylic acid revealed a highly unusual and complex structure, which was solved and refined in the chiral P6₅ space group.[4]

| Parameter | Value |

| Formula | C₇H₆N₂O₄ |

| Crystal System | Hexagonal |

| Space Group | P6₅ (chiral) |

| a, b (Å) | 16.33 |

| c (Å) | 11.21 |

| α, β (deg) | 90 |

| γ (deg) | 120 |

| Volume (ų) | 2582.5 |

| Z | 18 |

| Z' | 3 |

| Radiation | Mo-Kα |

| (Data sourced from Crystal Growth & Design)[4] |

The most striking feature here is Z' = 3 , which indicates that there are three symmetry-independent molecules in the asymmetric unit. This high Z' value is rare for small, simple molecules and is a direct prerequisite for the formation of the complex hydrogen-bonding motifs observed.[4][6]

In-Depth Structural Discussion

1. Molecular Conformation Each of the three independent molecules adopts a similar conformation where one carboxylic acid group is nearly coplanar with the pyrazine ring, while the second is twisted to be almost orthogonal to it.[4] This twisted conformation minimizes steric hindrance between the adjacent carboxylic acid groups and is a common feature in 2,3-dicarboxylic pyrazine and quinoxaline systems.

2. Supramolecular Assembly: The O−H···N Trimer Synthon and Kagomé Lattice The defining feature of this crystal structure is the organization of molecules into a two-dimensional sheet that resembles a Kagomé lattice —a pattern of corner-sharing triangles and hexagons. This network is built upon a rare and elegant hydrogen-bonding motif.

Instead of forming the more common carboxylic acid dimers or simple acid-pyridine chains, the molecules assemble into an O−H···N trimer synthon .[4][6] In this arrangement, the carboxylic acid groups of the three symmetry-independent molecules and the nitrogen atoms of the pyrazine rings form a cyclic, hydrogen-bonded trimer.

-

Trustworthiness & Self-Validation: The requirement of Z' ≥ 2 is a self-validating principle for forming this specific acid-pyridine trimer from a dissymmetric molecule. A simpler structure with Z'=1 would not possess the necessary components in the asymmetric unit to form such a motif, lending high confidence to the structural interpretation.[4]

Caption: Conceptual diagram of the O−H···N hydrogen-bonded trimer synthon.

3. Chirality and Helical Stabilization Although the 5-methylpyrazine-2,3-dicarboxylic acid molecule is itself achiral, it crystallizes in the chiral space group P6₅. This phenomenon, known as spontaneous resolution, occurs because the supramolecular assembly is chiral. The two-dimensional Kagomé layers are organized into a three-dimensional structure stabilized by weaker C−H···O hydrogen bonds. Specifically, a methyl C-H donor interacts with an oxygen atom of a carboxylic acid group on a neighboring molecule. These interactions link the molecules into helices that run along the c-axis of the crystal, and the handedness of these helices determines the overall chirality of the crystal.[4]

PART 4: Potential Applications

While 5-methylpyrazine-2,3-dicarboxylic acid is not primarily known as a pharmaceutical intermediate like its monocarboxylic relative,[8][9] its unique structural chemistry makes it highly relevant in the field of materials science.

-

Crystal Engineering: The compound serves as an exemplary model for studying high Z' structures and complex hydrogen-bonding networks. Understanding the forces that drive the formation of its trimer synthon and Kagomé lattice provides valuable rules for designing new materials with targeted network topologies.[4][6]

-

Ligand for Metal-Organic Frameworks (MOFs): Pyrazine dicarboxylic acids are excellent ligands for constructing MOFs.[2][3] The multiple coordination sites (two nitrogen atoms and four oxygen atoms from the two carboxylates) on this molecule, combined with its rigid and dissymmetric structure, make it a promising candidate for creating novel MOFs with complex and potentially functional pore structures for applications in gas storage, separation, or catalysis.

PART 5: Conclusion

The crystal structure of 5-methylpyrazine-2,3-dicarboxylic acid is a testament to the complexity and elegance of molecular self-assembly. Its departure from simple packing motifs into a high Z' structure featuring a rare O−H···N trimer synthon and a Kagomé lattice provides critical insights for the field of crystal engineering. The stabilization of its chiral crystalline form by weak C−H···O interactions further highlights the importance of considering all intermolecular forces in predicting and designing solid-state materials. This molecule, therefore, stands as an authoritative and instructive example for scientists aiming to control and understand the architecture of the crystalline state.

References

-

Title: Multiple Z' in Carboxylic Acid−Pyridine Trimer Synthon and Kagomé Lattice in the Structure of 5-Methylpyrazine-2,3-dicarboxylic Acid Source: Crystal Growth & Design, ACS Publications URL: [Link][6]

-

Title: Multiple Z' in Carboxylic Acid−Pyridine Trimer Synthon and Kagomé Lattice in the Structure of 5-Methylpyrazine-2,3-dicarboxylic Acid (Full Text) Source: Crystal Growth & Design, ACS Publications URL: [Link][4]

-

Title: A co-crystal strategy for the solidification of liquid pyrazine derivatives: X-ray structures and Hirshfeld surface analyses Source: ResearchGate URL: [Link][10]

-

Title: Process for preparing 5-methyl pyrazine-2-carboxylic acid Source: Google Patents URL: [8]

-

Title: 5,6-Dimethylpyrazine-2,3-dicarboxylic acid Source: National Institutes of Health (PMC) URL: [Link][2]

-

Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: National Institutes of Health (PMC) URL: [Link][1]

-

Title: A Novel Process For Preparation Of 2 Methyl Pyrazine 5 Carboxylic Acid Source: Quick Company URL: [Link][7]

-

Title: 5-Methylpyrazine-2,3-dicarboxylic acid Source: SIELC Technologies URL: [Link][5]

Sources

- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-Dimethylpyrazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-2-pyrazinecarboxylic acid 98 5521-55-1 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Methylpyrazine-2,3-dicarboxylic acid | SIELC Technologies [sielc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Novel Process For Preparation Of 2 Methyl Pyrazine 5 Carboxylic Acid [quickcompany.in]

- 8. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. 5-Methyl-2-pyrazinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Foreword: A Molecule-Centric Approach to Spectroscopic Elucidation

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Methylpyrazine-2,3-dicarboxylic Acid

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of progress. 5-Methylpyrazine-2,3-dicarboxylic acid, a substituted pyrazine derivative, represents a class of heterocyclic compounds of significant interest due to the prevalence of the pyrazine core in numerous bioactive molecules.[1][2] This guide eschews a generic, one-size-fits-all template. Instead, it adopts a first-principles approach, dissecting the unique structural attributes of 5-Methylpyrazine-2,3-dicarboxylic acid to predict and interpret its spectroscopic signature. As your Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal links between molecular architecture and spectral output, providing a robust, self-validating framework for researchers in the field.

Structural Framework and Predicted Spectroscopic Behavior

At the heart of our analysis is the molecule itself: a pyrazine ring substituted with one methyl group and two adjacent carboxylic acid groups. This specific arrangement of electron-withdrawing (carboxylic acids) and weakly electron-donating (methyl) substituents on an electron-deficient aromatic ring dictates a unique electronic environment. This environment, in turn, governs the molecule's interaction with electromagnetic radiation across different energy levels, from the radio waves of NMR to the high-energy electron impact of mass spectrometry.

Our analytical strategy will leverage a multi-technique approach—NMR, FT-IR, UV-Vis, and MS—to create a comprehensive and mutually reinforcing dataset for complete structural verification.

Figure 1. Structure of 5-Methylpyrazine-2,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts are highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.

Expertise & Causality: Why We Expect These Signals

The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This causes a general deshielding of the ring protons and carbons, shifting their signals downfield compared to benzene. The two carboxylic acid groups are strongly electron-withdrawing, further deshielding adjacent nuclei. In contrast, the methyl group is weakly electron-donating, causing a slight shielding effect. These competing influences allow for a confident prediction of the spectral pattern.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | 13.0 - 14.0 | Broad Singlet | 2H | The acidic protons of carboxylic acids are typically highly deshielded and appear as broad signals due to hydrogen bonding and chemical exchange. |

| H-6 | 8.8 - 9.0 | Singlet | 1H | This lone aromatic proton is on a carbon adjacent to a nitrogen atom and alpha to the methyl-substituted carbon, leading to a significant downfield shift.[3] |

| -CH₃ | 2.7 - 2.9 | Singlet | 3H | The methyl group protons are attached to the aromatic ring, shifting them downfield relative to aliphatic methyl groups.[3] |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | 165 - 170 | The carbonyl carbons of the carboxylic acid groups are highly deshielded. Two distinct signals may be observed due to slightly different environments. |

| C-2 / C-3 | 150 - 155 | These carbons are attached to both a nitrogen atom and a carboxylic acid group, resulting in strong deshielding.[4] |

| C-5 | 158 - 162 | This carbon is adjacent to two nitrogen atoms and bonded to the methyl group, leading to a very downfield shift. |

| C-6 | 145 - 148 | This carbon is adjacent to a nitrogen atom and bears the only proton on the ring. |

| -CH₃ | 20 - 25 | The methyl carbon is the most shielded carbon in the molecule, appearing furthest upfield.[3] |

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Accurately weigh 15-20 mg of high-purity 5-Methylpyrazine-2,3-dicarboxylic acid. Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆), a solvent chosen for its ability to dissolve polar carboxylic acids and for its distinct solvent peaks that do not interfere with analyte signals.

-

Instrument Setup: Use a ≥400 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 5 seconds (to ensure full relaxation of quaternary carbons for subsequent ¹³C acquisition).

-

Number of Scans: 16-64, averaged to improve signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, we are primarily interested in confirming the presence of the carboxylic acids and the substituted aromatic ring.

Expertise & Causality: Vibrational Signatures

The O-H bond in the carboxylic acid dimer gives rise to a uniquely broad absorption due to strong hydrogen bonding. The C=O carbonyl stretch is also very intense and its position is sensitive to conjugation and hydrogen bonding. The pyrazine ring itself has a series of characteristic "fingerprint" vibrations corresponding to C=C and C=N stretching.

Predicted FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The classic, very broad absorption band resulting from strong intermolecular hydrogen bonding between the -COOH groups. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is conjugated with the aromatic ring, which may shift it to a slightly lower wavenumber than a non-conjugated acid. |

| 1550 - 1620 | C=N, C=C stretch (Aromatic Ring) | Medium-Strong | These absorptions are characteristic of the pyrazine ring system.[5] |

| 1350 - 1450 | C-O stretch / O-H bend | Medium | In-plane bending and stretching vibrations associated with the carboxylic acid functionality. |

| ~850 | C-H out-of-plane bend | Medium-Weak | The lone aromatic C-H bond gives rise to a characteristic out-of-plane bending vibration.[5] |

Experimental Protocol: Ensuring Data Integrity

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to ensure a homogenous dispersion. Press the mixture into a transparent pellet using a hydraulic press.

-

Background Collection: Place no sample in the beam path and collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet in the sample holder. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The pyrazine ring and the attached carbonyl groups form a conjugated system that will absorb UV light, promoting electrons to higher energy orbitals.

Expertise & Causality: Allowed and Forbidden Transitions

The spectrum is expected to be dominated by intense π→π* transitions associated with the aromatic system. A much weaker n→π* transition, arising from the non-bonding electrons on the nitrogen and oxygen atoms, is also expected. The presence of the auxochromic methyl group and chromophoric carboxyl groups will cause a bathochromic (red) shift compared to unsubstituted pyrazine.

Predicted UV-Vis Absorption (in Methanol)

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Rationale |

| π→π | 270 - 290 | High | This strong absorption corresponds to the main electronic transition within the conjugated pyrazine-dicarboxylate system. |

| n→π | 320 - 340 | Low | This weaker, longer-wavelength absorption is characteristic of heteroaromatic systems containing non-bonding electrons.[6] |

Experimental Protocol: Quantitative Measurement

-

Solvent Selection: Use a UV-grade solvent such as methanol or ethanol, which is transparent in the analytical wavelength range.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1-1.0 AU).

-

Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Scan from 400 nm down to 200 nm.

-

Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns.

Expertise & Causality: Ionization and Fragmentation Pathways

Using electrospray ionization (ESI), we expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The molecular formula is C₇H₆N₂O₄, giving a monoisotopic mass of 182.0328 Da. The primary fragmentation pathways will likely involve the loss of neutral molecules from the carboxylic acid groups, such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Figure 2. Predicted ESI+ fragmentation pathway for 5-Methylpyrazine-2,3-dicarboxylic acid.

Predicted Mass Spectrum Data (ESI+)

| Predicted m/z | Ion Formula | Rationale |

| 183.0406 | [C₇H₇N₂O₄]⁺ | Protonated molecular ion [M+H]⁺. |

| 165.0300 | [C₇H₅N₂O₃]⁺ | Loss of water (-18 Da) from the two adjacent carboxylic acid groups. |

| 139.0498 | [C₆H₇N₂O₂]⁺ | Loss of carbon dioxide (-44 Da) from one carboxylic acid group. |

| 137.0345 | [C₆H₅N₂O₂]⁺ | Loss of formic acid (-46 Da) or sequential loss of water and carbon monoxide. |

Experimental Protocol: High-Resolution Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system. The LC can be used for sample introduction via flow injection if separation is not required.

-

MS Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3-4 kV.

-

Scan Range: m/z 50-500.

-

Collision Energy (for MS/MS): Ramp collision energy (e.g., 10-40 eV) to induce fragmentation and confirm the structure of the parent ion.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS fragmentation spectrum to corroborate the proposed structure.

Integrated Analytical Workflow: A Triad of Confirmation

No single technique provides absolute proof of structure. True confidence is achieved when NMR, FT-IR, and MS data converge to tell a single, consistent story. The workflow below illustrates this principle of orthogonal validation.

Figure 3. Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic analysis of 5-Methylpyrazine-2,3-dicarboxylic acid is a logical process rooted in the fundamental principles of chemistry. By systematically applying NMR, FT-IR, UV-Vis, and mass spectrometry, one can build an irrefutable body of evidence to confirm its molecular structure. This guide provides the predictive data, validated protocols, and expert rationale necessary for researchers to confidently undertake the characterization of this and structurally related compounds, ensuring the integrity and reliability of their scientific endeavors.

References

-

Baddorf, A. P., et al. (2017). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Surface Science Spectra. Available at: [Link]

-

Magni, F., et al. (1995). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. Available at: [Link]

-

Lapinski, A., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available at: [Link]

-

Ghafoor, A., et al. (2024). Exploring Dicarboxylic Acid Interactions and Surface Chemistry Through X-ray Photoelectron Spectroscopy. Metallurgical and Materials Engineering. Available at: [Link]

-

Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

-

Saeed, A., et al. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Miniyar, P. B., et al. (2014). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Available at: [Link]

-

Lang, M., et al. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Molecules. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. Available at: [Link]

Sources

- 1. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arabjchem.org [arabjchem.org]

An In-Depth Technical Guide to 5-Methylpyrazine-2,3-dicarboxylic acid

This technical guide provides a comprehensive overview of 5-methylpyrazine-2,3-dicarboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and organic synthesis. While this molecule is noted as a key intermediate in the synthesis of valuable pharmaceutical precursors, its own properties and applications are an area of emerging scientific interest. This document collates the available information on its synthesis, properties, and potential applications, while also drawing logical, experience-based inferences from structurally related compounds to provide a holistic and practical resource for laboratory professionals.

Core Compound Identification

A clear and unambiguous identification of a chemical entity is the foundation of reproducible research. The core identifiers for 5-methylpyrazine-2,3-dicarboxylic acid are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 5521-60-8 | [1] |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.135 g/mol | [1] |

| Synonyms | 5-methyl-2,3-pyrazinedicarboxylic acid | [1] |

Physicochemical and Spectroscopic Profile

Experimental data for 5-methylpyrazine-2,3-dicarboxylic acid is not widely published. The information presented here is a combination of vendor-supplied data and scientifically-grounded predictions based on the behavior of analogous compounds, such as pyrazine-2,3-dicarboxylic acid.

Predicted Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale/Notes |

| Physical State | Solid | Based on vendor information and the high melting points of related pyrazine carboxylic acids. |

| Melting Point | Decomposition expected | The parent compound, pyrazine-2,3-dicarboxylic acid, decomposes at approximately 188 °C.[2] The methyl-substituted analog is expected to have a similar thermal profile. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO). Sparingly soluble in non-polar solvents. | The two carboxylic acid groups and the nitrogen atoms of the pyrazine ring allow for extensive hydrogen bonding with polar solvents. This is a common characteristic of pyrazine dicarboxylic acids.[3] |

| pKa | pKa₁ ≈ 1.5-2.5, pKa₂ ≈ 3.5-4.5 | Estimated based on the pKa values of pyrazine-2,3-dicarboxylic acid and the electron-donating effect of the methyl group, which would slightly increase the basicity of the ring nitrogens and decrease the acidity of the carboxyl groups compared to the unsubstituted parent. |

Predicted Spectroscopic Signature

Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by:

-

O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O Stretch: A strong absorption between 1700 and 1750 cm⁻¹, corresponding to the carbonyls of the carboxylic acid groups.

-

C-N and C=C Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the pyrazine ring.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic Proton: A singlet is expected for the single proton on the pyrazine ring, likely in the range of 8.5-9.0 ppm.

-

Methyl Protons: A singlet corresponding to the methyl group, anticipated to be in the range of 2.5-3.0 ppm.

-

Carboxylic Acid Protons: A very broad singlet at a downfield chemical shift, typically >10 ppm, which may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR:

-

Carboxylic Carbons: Two signals in the 165-175 ppm range.

-

Aromatic Carbons: Four distinct signals for the pyrazine ring carbons, with chemical shifts generally between 130 and 160 ppm.

-

Methyl Carbon: A signal in the 20-25 ppm range.

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) experiment, a molecular ion peak would be observed at m/z = 182.

-

Fragmentation Pattern: Key fragmentation would likely involve the loss of one or two carboxyl groups (-COOH, 45 Da) and potentially the loss of CO₂ (44 Da).

Synthesis and Chemical Reactivity

The synthesis of 5-methylpyrazine-2,3-dicarboxylic acid is not widely documented as a final product. However, its formation as a key intermediate provides a viable pathway for its preparation.

Proposed Synthesis Pathway

A process described in patent literature for the synthesis of 5-methylpyrazine-2-carboxylic acid involves the formation of the potassium salt of 5-methylpyrazine-2,3-dicarboxylic acid.[4][5] This provides a logical and scientifically sound basis for a proposed synthesis of the free acid.

The overall proposed synthesis can be visualized as a three-step process:

Caption: Proposed synthesis of 5-methylpyrazine-2,3-dicarboxylic acid.

Experimental Protocol - Step 2 & 3:

Causality: The oxidation of 3-methylquinoxaline is a robust method to generate the pyrazine dicarboxylic acid core. The use of a strong oxidant like potassium permanganate cleaves the benzene ring of the quinoxaline system, leaving the more stable pyrazine ring intact and oxidized.[6] The subsequent acidification is a standard acid-base reaction to protonate the carboxylate salt and precipitate the free carboxylic acid.

-

Oxidation: In a reaction vessel equipped for heating and stirring, 3-methylquinoxaline is treated with a strong inorganic oxidant, such as potassium permanganate, in an aqueous solution. The reaction is typically carried out at an elevated temperature (60-105 °C) for 1-4 hours.[4][5]

-

Isolation of Potassium Salt: After the reaction is complete, the mixture is cooled, and the solid residue (e.g., manganese dioxide if KMnO₄ is used) is removed by filtration. The filtrate is then concentrated to yield the crude potassium 5-methylpyrazine-2,3-dicarboxylate.[4][5]

-

Acidification: The potassium salt is redissolved in a minimal amount of water. With vigorous stirring, a strong acid such as hydrochloric acid is added dropwise until the pH of the solution is acidic (pH 2-3).

-

Precipitation and Purification: The free 5-methylpyrazine-2,3-dicarboxylic acid is expected to precipitate out of the solution upon acidification, as its solubility in acidic aqueous media will be significantly lower than its salt form. The solid product can be collected by filtration, washed with cold water to remove any remaining inorganic salts, and then dried. For higher purity, recrystallization from water or a suitable polar organic solvent can be performed.[2]

Key Chemical Reactions

The reactivity of 5-methylpyrazine-2,3-dicarboxylic acid is dominated by its two carboxylic acid groups and the pyrazine ring.

Caption: Key reactions of 5-methylpyrazine-2,3-dicarboxylic acid.

-

Esterification and Amidation: The carboxylic acid groups can undergo standard esterification with alcohols in the presence of an acid catalyst or amidation with amines using coupling agents. These reactions are fundamental for creating derivatives for biological screening.[7]

-

Decarboxylation: Upon heating, pyrazine dicarboxylic acids can undergo decarboxylation. The patent literature indicates that acidification of the potassium salt intermediate followed by heating leads to the formation of 5-methylpyrazine-2-carboxylic acid, implying the loss of one of the carboxyl groups.[4][5]

-

Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups make 5-methylpyrazine-2,3-dicarboxylic acid an excellent candidate as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The parent compound, pyrazine-2,3-dicarboxylic acid, is known to form such complexes with transition metals.[2][8]

Applications and Future Directions

While direct applications of 5-methylpyrazine-2,3-dicarboxylic acid are not extensively reported, its structural features suggest significant potential in several areas.

-

Pharmaceutical Intermediate: Its most well-documented role is as a precursor in the synthesis of 5-methylpyrazine-2-carboxylic acid, which is a vital building block for drugs such as the anti-diabetic medication glipizide and the lipid-lowering agent acipimox.[9][10]

-

Materials Science: As a multidentate ligand, it holds promise for the design of novel MOFs and coordination polymers. These materials have applications in gas storage, catalysis, and sensing. The methyl group provides a point of steric and electronic tuning compared to the unsubstituted pyrazine-2,3-dicarboxylic acid.

-

Medicinal Chemistry Scaffold: Pyrazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[11][12] 5-Methylpyrazine-2,3-dicarboxylic acid represents a scaffold that can be further functionalized to create libraries of compounds for biological screening.

Safety and Handling

No specific safety data sheet is available for 5-methylpyrazine-2,3-dicarboxylic acid. However, based on data for pyrazine-2,3-dicarboxylic acid and general principles for organic acids, the following precautions are recommended:

-

Hazard Classification (Inferred): Expected to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If handling as a fine powder, use a dust mask or work in a well-ventilated area or fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

5-Methylpyrazine-2,3-dicarboxylic acid is a compound with significant, albeit currently under-explored, potential. While its primary role to date has been as a synthetic intermediate, its rich chemical functionality makes it a compelling target for further research in coordination chemistry and as a scaffold for the development of new bioactive molecules. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this intriguing pyrazine derivative.

References

- Ahmad, M., Hameed, S., Tahir, M. N., Israr, M., Anwar, M., Shah, M. A., Khan, S. A., & Din, G. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan journal of pharmaceutical sciences, 29(3), 811–817.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid. Retrieved from [Link]

- Jones, R. G., & McLaughlin, K. C. (1943). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 2, 501.

-

ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7389.

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazine-2,3-dicarboxylic acid | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid. Retrieved from [Link]

- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Molecules, 27(19), 6619.

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- ACS Publications. (2006). Supramolecular Architectures and Magnetic Properties of Coordination Polymers Based on Pyrazinedicarboxylato Ligands Showing Embedded Water Clusters. Inorganic Chemistry, 45(22), 9038–9050.

-

SIELC Technologies. (n.d.). 5-Methylpyrazine-2,3-dicarboxylic acid. Retrieved from [Link]

- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2020). Molecules, 25(18), 4272.

-

ChemRxiv. (2023). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,3-Pyrazinedicarboxylic acid | 89-01-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Genesis of a Therapeutic Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazine Carboxylic Acids

Introduction: The Unassuming Pyrazine Ring and its Emergence in Medicinal Chemistry

The pyrazine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, belies the profound impact its derivatives have had on modern medicine. This guide provides a comprehensive technical exploration of the discovery and history of pyrazine carboxylic acids, a class of compounds that has given rise to essential therapeutics. We will traverse the historical landscape, from early synthetic endeavors to the serendipitous discovery of their potent biological activities, and chart the evolution of their chemical synthesis. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a chronological account, but also a deeper understanding of the scientific rationale and experimental intricacies that have shaped this vital area of medicinal chemistry.

The Dawn of Pyrazine Chemistry: Early Synthetic Strategies

The story of pyrazine carboxylic acids is intrinsically linked to the development of synthetic methodologies for the pyrazine core itself. Early organic chemists devised several foundational methods that, while not initially aimed at producing carboxylic acid derivatives, laid the groundwork for future innovations.

Classical Routes to the Pyrazine Nucleus

Two of the earliest named reactions for pyrazine synthesis were the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

The Staedel-Rugheimer pyrazine synthesis , first reported in 1876, involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation and subsequent oxidation to form the pyrazine ring.

The Gutknecht pyrazine synthesis , developed in 1879, is a variation based on the self-condensation of α-ketoamines, which are synthesized via different routes.

These early methods, while historically significant, were often limited by harsh reaction conditions and the availability of starting materials.

A Landmark Discovery: The Synthesis and Serendipitous Antitubercular Activity of Pyrazinamide

The trajectory of pyrazine carboxylic acids was irrevocably altered by the synthesis and subsequent discovery of the profound biological activity of pyrazinamide, the amide of pyrazine-2-carboxylic acid.

The Initial Synthesis of Pyrazinamide (1936)

In 1936, the scientific community was introduced to pyrazinamide through the work of Dalmer and Walter, who documented its synthesis in a German patent[1]. The original method involved the ammonolysis of methyl pyrazinoate[1]. This process, while groundbreaking, remained largely in the realm of chemical curiosities for over a decade.

A Second Look: The Post-War Discovery of Antitubercular Action

The therapeutic potential of pyrazinamide was not realized until 1952[2]. This discovery was not a result of targeted screening but rather a serendipitous outcome of research into nicotinamide, which had shown some activity against Mycobacterium tuberculosis[2]. The structural analogy between nicotinamide and pyrazinamide prompted further investigation. Experiments in murine models of tuberculosis confirmed its potent antitubercular effects, catapulting this once-obscure compound to the forefront of tuberculosis treatment[2].

Pyrazinamide's inclusion in multi-drug regimens revolutionized the treatment of tuberculosis, significantly shortening the duration of therapy and improving patient outcomes. It remains a cornerstone of first-line tuberculosis treatment to this day.

The Chemical Evolution: From Classical Oxidations to Modern Cross-Coupling

The growing importance of pyrazine carboxylic acids, spurred by the success of pyrazinamide, drove the development of more efficient and versatile synthetic methods.

Oxidative Approaches: The Permanganate Oxidation of Quinoxaline

A classical and reliable method for the synthesis of pyrazine-2,3-dicarboxylic acid involves the vigorous oxidation of quinoxaline. Quinoxaline, a fused bicyclic compound containing a benzene ring and a pyrazine ring, can be cleaved under strong oxidizing conditions to yield the dicarboxylic acid derivative. Potassium permanganate is a commonly employed oxidizing agent for this transformation.

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid via Permanganate Oxidation of Quinoxaline

Materials:

-

Quinoxaline

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (concentrated)

-

Acetone

Procedure:

-

Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, a solution of quinoxaline in hot water (approximately 90°C) is prepared.

-

Oxidation: With vigorous stirring, a saturated aqueous solution of potassium permanganate is added portion-wise to the quinoxaline solution. The rate of addition is controlled to maintain a gentle reflux. This step is highly exothermic.

-

Workup: After the addition is complete, the reaction mixture is cooled and filtered to remove the manganese dioxide byproduct. The manganese dioxide cake is washed with hot water to recover any trapped product.

-

Isolation: The combined filtrate is concentrated under reduced pressure. The concentrated solution is then cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 1.

-